molecular formula C6H14ClNO2 B2380201 trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride CAS No. 1255705-11-3

trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride

Cat. No.: B2380201
CAS No.: 1255705-11-3
M. Wt: 167.63
InChI Key: SPUPQWYXDKYKNX-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with ethoxyamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the ethoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride
  • trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
  • trans-4-Methoxy-3-pyrrolidinol hydrochloride

Comparison: Compared to similar compounds, trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride has unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-ethoxyoxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-9-6-4-8-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUPQWYXDKYKNX-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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